molecular formula C12H16N5O7P B15217498 3'-O-Acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) CAS No. 90290-65-6

3'-O-Acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate)

Cat. No.: B15217498
CAS No.: 90290-65-6
M. Wt: 373.26 g/mol
InChI Key: LYWLYFBMOCRPIN-DJLDLDEBSA-N
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Description

3’-O-Acetyl-2’-deoxyadenosine 5’-(dihydrogen phosphate) is a chemical compound that belongs to the class of nucleoside analogs It is a modified form of 2’-deoxyadenosine, where the hydroxyl group at the 3’ position is acetylated, and the 5’ position is phosphorylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Acetyl-2’-deoxyadenosine 5’-(dihydrogen phosphate) typically involves multiple steps. One common method starts with 2’-deoxyadenosine as the precursor. The hydroxyl group at the 3’ position is acetylated using acetic anhydride in the presence of a base such as pyridine. The 5’ hydroxyl group is then phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) or a similar reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3’-O-Acetyl-2’-deoxyadenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-O-Acetyl-2’-deoxyadenosine 5’-(dihydrogen phosphate) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its role in DNA replication and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of diagnostic tools and assays

Mechanism of Action

The mechanism of action of 3’-O-Acetyl-2’-deoxyadenosine 5’-(dihydrogen phosphate) involves its incorporation into DNA or RNA chains during replication or transcription. The acetyl and phosphate groups can influence the compound’s interaction with enzymes and other molecular targets, potentially leading to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine: The unmodified form of the compound.

    3’,5’-Di-O-acetyl-2’-deoxyadenosine: Another acetylated derivative.

    2’-Deoxyadenosine 5’-(dihydrogen phosphate): Lacks the acetyl group at the 3’ position

Uniqueness

3’-O-Acetyl-2’-deoxyadenosine 5’-(dihydrogen phosphate) is unique due to the presence of both the acetyl and phosphate groups, which can significantly alter its chemical properties and biological activity compared to its analogs. This dual modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

90290-65-6

Molecular Formula

C12H16N5O7P

Molecular Weight

373.26 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C12H16N5O7P/c1-6(18)23-7-2-9(24-8(7)3-22-25(19,20)21)17-5-16-10-11(13)14-4-15-12(10)17/h4-5,7-9H,2-3H2,1H3,(H2,13,14,15)(H2,19,20,21)/t7-,8+,9+/m0/s1

InChI Key

LYWLYFBMOCRPIN-DJLDLDEBSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

CC(=O)OC1CC(OC1COP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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